1-Amino-1H-pyrrole-2-carbonitrile hydrochloride
Overview
Description
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C₅H₅N₂Cl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its utility in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,3-diaminopropane with cyanogen chloride in the presence of a suitable catalyst. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is often produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and real-time monitoring technologies further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other useful compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various indole derivatives, tetrahydroquinoline derivatives, and other heterocyclic compounds.
Scientific Research Applications
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its derivatives have shown potential in the development of new drugs with antiviral, anti-inflammatory, and anticancer properties.
Mechanism of Action
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is similar to other pyrrole derivatives, such as indole and imidazole. its unique structure and reactivity profile set it apart from these compounds. While indole derivatives are known for their biological activity, this compound offers distinct advantages in synthetic chemistry due to its versatility and stability.
Comparison with Similar Compounds
Indole
Imidazole
Pyrazole
Quinoline
Biological Activity
1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (APC) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of APC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 145.56 g/mol. The compound features a pyrrole ring, which is known for its biological significance and versatility in drug design.
APC primarily interacts with the Insulin-like Growth Factor 1 Receptor (IGF-1R) , a critical player in cellular proliferation and tumor biology. IGF-1R activation leads to various signal transduction pathways, including the Raf-MEK-ERK and PI3K-AKT pathways, which are pivotal in cancer progression and resistance to therapies .
Inhibition of IGF-1R Activity
Research indicates that APC can modulate IGF-1R activity, potentially inhibiting tumor growth by disrupting these signaling pathways. This modulation is particularly relevant in cancers characterized by hyperproliferation, such as breast and prostate cancers . The inhibition of IGF-1R has been shown to sensitize tumors to pro-apoptotic signals, enhancing the efficacy of conventional therapies .
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including APC. For instance, certain pyrrole-3-carbonitrile derivatives exhibit promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that APC may also possess similar properties .
Case Study: Antibacterial Efficacy
A study evaluating various pyrrole derivatives found that compounds similar to APC demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. These findings indicate the potential of APC as an antibacterial agent .
Table 1: Biological Activities of this compound
Potential Therapeutic Applications
Given its ability to modulate IGF-1R activity and its antimicrobial properties, APC holds promise for several therapeutic applications:
- Cancer Treatment : By targeting IGF-1R, APC could be developed as a novel anticancer agent, particularly for tumors with elevated IGF-1R levels.
- Antibacterial Agents : The antibacterial activity suggests potential use in treating infections caused by resistant bacterial strains.
- Antiviral Research : Preliminary data indicate possible antiviral effects against various viruses, warranting further investigation into its efficacy against viral pathogens .
Properties
IUPAC Name |
1-aminopyrrole-2-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTSWPFWLRHRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679167 | |
Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937046-97-4 | |
Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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